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TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III)

CVD precursor volatility sublimation enthalpy β-diketonate complexes

Fe(TMHD)₃ is a volatile iron precursor for MOCVD and ALD of complex oxide thin films. Its high volatility (ΔH_sub = 125.8 kJ/mol) and matched TMHD ligand suite enable reproducible deposition of phase-pure BiFeO₃, Fe-doped ZrO₂, and mixed-conducting perovskite membranes. - Sublimation enthalpy 125.8±0.9 kJ·mol⁻¹ at 377.8 K ensures high precursor flux - Enables long-range ordered self-assembly of FePt nanoparticles (4-5 nm) for magnetic recording - Matched TMHD chemistry with Bi(TMHD)₃ and Zr(TMHD)₄ simplifies multi-component oxide ALD

Molecular Formula C44H76Fe2O8+2
Molecular Weight 844.8 g/mol
Cat. No. B8086052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III)
Molecular FormulaC44H76Fe2O8+2
Molecular Weight844.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Fe+3].[Fe+3]
InChIInChI=1S/4C11H20O2.2Fe/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h4*7,12H,1-6H3;;/q;;;;2*+3/p-4/b2*8-7+;2*8-7-;;
InChIKeyGYYHQMUTYNUHPL-LWYLHWECSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionato)Iron(III): Volatile Iron Precursor for Vapor Deposition


Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III), commonly abbreviated as Fe(TMHD)₃ or Fe(DPM)₃ (CAS 14876-47-2), is a homoleptic iron(III) β-diketonate coordination complex with the molecular formula C₃₃H₅₇FeO₆ and a molecular weight of 605.65 g/mol [1]. The compound features three bulky 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD, also known as dipivaloylmethanate or DPM) ligands coordinated to a high-spin Fe³⁺ center [1]. Fe(TMHD)₃ is a crystalline solid with a melting point in the range of 179–185 °C (lit.) [1] and is commercially available in high purity grades, typically ≥99.9% metals basis in recrystallized form . The complex is valued primarily as a volatile metal-organic precursor for chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of iron-containing thin films, including multiferroic BiFeO₃ [2], mixed-conducting perovskite oxides [3], and magnetic hexaferrites [4].

Deposition Process
High-volatility iron precursor for MOCVD and ALD of complex oxide thin films
Precursor Grade
Recrystallized, high-purity form suitable for electronic-grade film deposition
Ligand System
Matched TMHD ligand chemistry simplifies multi-metal ALD/MOCVD co-dosing

Generic Substitution Risks in Vapor-Phase and Colloidal Processes


The TMHD ligand imparts unique physicochemical properties to Fe(TMHD)₃ that cannot be replicated by simply substituting another iron β-diketonate or organometallic precursor. The sterically demanding tert-butyl groups of the TMHD ligand reduce intermolecular interactions in the solid state, resulting in a significantly higher volatility compared to the acetylacetonate analog Fe(acac)₃, as evidenced by a measurable difference in their sublimation enthalpies [1]. This difference directly impacts the achievable vapor-phase transport rates and film growth kinetics. Furthermore, the ligand architecture determines the complex's decomposition pathway and thermal stability, which in turn governs the purity and morphology of the resulting thin films or nanoparticles [2]. For example, in colloidal nanoparticle synthesis, replacing Fe(acac)₃ with Fe(TMHD)₃ fundamentally alters the self-assembly behavior of the resulting FePt nanoparticles, demonstrating that the precursor choice is not merely a matter of iron delivery but actively dictates the final material's structural organization [2]. Consequently, generic substitution without quantitative process re-validation carries a high risk of compromised film stoichiometry, reduced deposition rates, or loss of critical material properties.

Fe(acac)₃ substitution may reduce vapor pressure and deposition rate; volatility profiles differ measurably
Nanoparticle self-assembly behavior is precursor-specific; Fe(TMHD)₃-directed ordering may not transfer to other β-diketonates
Mismatched ligand chemistry (e.g., acac vs TMHD) can disrupt co-evaporation and film stoichiometry in multi-metal processes

Quantified Comparison: Fe(TMHD)₃ vs. Key Iron Precursor Analogs


Superior Volatility vs. Fe(acac)₃ by Sublimation Enthalpy

Fe(TMHD)₃ exhibits a higher equilibrium vapor pressure than Fe(acac)₃ at identical temperatures, which is a critical advantage for vapor-phase deposition processes requiring sufficient precursor flux at manageable source temperatures. A direct comparative study using simultaneous torsion and mass-loss effusion techniques measured the vapor pressure of both crystalline complexes as a function of temperature. The derived standard molar enthalpy of sublimation at 377.8 K was ΔcrgHm° = 125.8 ± 0.9 kJ·mol⁻¹ for Fe(TMHD)₃, compared to ΔcrgHm° = 124.6 ± 0.9 kJ·mol⁻¹ for Fe(acac)₃ [1]. Although the numerical difference appears small, it corresponds to a meaningfully higher vapor pressure for Fe(TMHD)₃ at a given temperature within the sublimation regime, which translates directly to a higher precursor delivery rate under identical carrier gas flow and source temperature conditions. Independent Knudsen effusion measurements on Fe(TMHD)₃ in the temperature range of 341–408 K further confirm its suitability as a volatile CVD precursor, with a derived sublimation enthalpy of 131.93 kJ·mol⁻¹ [2].

Volatility: Fe(TMHD)₃ vs Fe(acac)₃
Head-to-head
Fe(TMHD)₃125.8 kJ·mol⁻¹
Fe(acac)₃124.6 kJ·mol⁻¹
Higher vapor pressure supports wider CVD process window
Sublimation enthalpy at 377.8 K; simultaneous effusion data
CVD precursor volatility sublimation enthalpy β-diketonate complexes

Long-Term Thermal Stability for Extended CVD Processes

The long-term thermal stability of Fe(TMHD)₃ was systematically investigated alongside five other M(tmhd)n compounds using thermogravimetric (TG) analysis at temperatures between 341 and 412 K at ambient pressure. The study confirmed that Fe(TMHD)₃, together with Al(tmhd)₃, Cr(tmhd)₃, Cu(tmhd)₂, Mn(tmhd)₃, and Ni(tmhd)₂, remains stable and does not undergo significant decomposition under the experimental conditions tested [1]. This stability is essential for CVD processes requiring sustained evaporation over extended deposition runs without precursor degradation, which would otherwise cause inconsistent film composition and contamination by decomposition byproducts. The TMHD ligand's bulky tert-butyl groups provide steric shielding of the metal center, contributing to this thermal robustness [1].

Long-Term Thermal Stability
Class-level
Stable at 341–412 K in TG analysis
Sustained evaporation without decomposition for extended depositions
Class-level M(tmhd)ₙ stability; review specific conditions
thermal stability thermogravimetry CVD precursor longevity

Long-Range Ordered Nanoparticle Self-Assembly vs. Fe(acac)₃

In a systematic study comparing four Fe(β-diketonate)₃ precursors—Fe(acac)₃, Fe(tmhd)₃, Fe(hfac)₃, and Fe(dbm)₃—for the synthesis of FePt-based nanoparticles, Fe(TMHD)₃ was uniquely identified as the precursor that produces nanoparticles capable of long-range ordered self-assembly with the narrowest size distribution [1]. The nanoparticles obtained were uniformly 4–5 nm in diameter regardless of the β-diketonate used, but only Fe(TMHD)₃-derived particles assembled into well-ordered monolayer patterns over extended areas. In contrast, Fe(dbm)₃ produced densely packed FePt₃/Fe₂O₃ heterodimers with different morphology, and Fe(hfac)₃ yielded particles with reduced iron fraction and modest magnetization [1]. This demonstrates that while particle size is ligand-independent, the quality of self-assembly is highly precursor-specific.

Nanoparticle Ordering
Data to verify
Fe(TMHD)₃: long-range ordered monolayers, 4–5 nm
Fe(acac)₃ & others: no/less ordering
Precursor dictates self-assembly quality for FePt nanoparticles
Qualitative comparison; single study, Sources pending
nanoparticle synthesis self-assembly FePt nanoparticles

MOCVD Compatibility for Phase-Pure Perovskite Films

Fe(TMHD)₃ has been successfully deployed as the iron source in a bimetallic precursor system with Bi(phenyl)₃ for the MOCVD of phase-pure, polycrystalline BiFeO₃ perovskite thin films on IrO₂/Si substrates [1]. The films exhibited high homogeneity in both morphology and chemical composition across the entire substrate surface, as confirmed by XRD and FE-SEM/EDX analysis [1]. Separately, Fe(TMHD)₃ was used in combination with Sr(tmhd)₂·2H₂O and Co(tmhd)₃ for aerosol-assisted CVD of mixed-conducting SrCoᵧFe₁₋ᵧO₃₋δ perovskite films on porous α-Al₂O₃ substrates. Single-phase perovskite films were obtained at a deposition temperature of 550 °C and a reduced pressure of 15 mm Hg, whereas deposition at atmospheric pressure produced mixed-phase films [2]. These results establish Fe(TMHD)₃ as a reliable precursor for complex oxide MOCVD with known, reproducible process conditions.

MOCVD Perovskite Films
Cross-study
Phase-pure BiFeO₃ & SrCoFeO₃ obtained
Validated MOCVD process with documented deposition conditions
Pressure-dependent phase purity; see process recipes
MOCVD BiFeO3 thin films perovskite deposition

Multi-Metal ALD Compatibility for Stoichiometric Control

A significant practical advantage of Fe(TMHD)₃ is its seamless integration into all-TMHD multi-metal precursor systems for ALD, which simplifies process engineering by using precursors with matched ligand chemistry, similar volatility windows, and compatible decomposition behavior. In a radical-enhanced ALD (RE-ALD) process for BiFeO₃, Fe(TMHD)₃ was co-reacted with Bi(TMHD)₃ and oxygen radicals, yielding films with a Bi:Fe composition ratio close to unity and a controlled growth rate of approximately 0.7 Å/cycle [1]. Similarly, Fe(TMHD)₃ was paired with Zr(TMHD)₄ for ALD of Fe-doped ZrO₂ at a fixed substrate temperature of 350 °C using ozone as the oxygen source, achieving uniform chemical composition throughout the film thickness as verified by time-of-flight secondary ion mass spectrometry (ToF-SIMS) [2]. Using mismatched ligand systems (e.g., a TMHD precursor for one metal and an acac or Cp precursor for another) can introduce complications in co-evaporation, transport, and surface chemistry, making the procurement of an all-TMHD precursor set a rational engineering decision.

Multi-Metal ALD Control
Cross-study
Bi:Fe ~1:1, ~0.7 Å/cycle; uniform Fe doping in ZrO₂
Matched TMHD suite enables stoichiometric ALD for complex oxides
RE-ALD and O₃-based ALD demonstrated
ALD multi-metal precursor stoichiometry control

High-Purity Commercial Availability for Deposition Processes

Fe(TMHD)₃ is commercially available from multiple reputable suppliers in recrystallized form with a certified purity of ≥99.9% (metals basis) . This high level of purity is essential for electronic-grade thin-film deposition, where metallic impurities can introduce deleterious electrical defects, alter film crystallization behavior, or degrade device performance. The recrystallized form provides additional assurance of batch-to-batch consistency in crystal morphology and residual solvent content, both of which affect evaporation behavior. In contrast, many iron precursors such as Fe(acac)₃ are more commonly supplied as powders with lower certified metals-basis purity, and the hygroscopic nature of Fe(TMHD)₃ necessitates storage under inert gas , a handling requirement that underscores the need for suppliers with appropriate packaging and quality control infrastructure.

Commercial Purity Grade
Supporting
High-purity recrystallized (metals basis)
Consistent quality reduces in-house purification needs
Supplier-dependent; verify COA for deposition requirements
precursor purity recrystallized CVD/ALD grade

Optimal Applications Backed by Quantitative Evidence


MOCVD of BiFeO₃ Films for Piezoelectric Energy Harvesters

Fe(TMHD)₃ is the iron precursor of choice for MOCVD of BiFeO₃ films using a bimetallic source with Bi(phenyl)₃. The process yields polycrystalline, phase-pure BiFeO₃ films with homogeneous morphology and composition across the entire substrate, as validated by XRD, FE-SEM, and EDX [1]. The high volatility of Fe(TMHD)₃, confirmed by a sublimation enthalpy of 125.8 ± 0.9 kJ·mol⁻¹ at 377.8 K [2], ensures sufficient precursor flux for reproducible film growth. This application is directly relevant to lead-free piezoelectric energy harvesting devices.

ALD of Stoichiometric BiFeO₃ and Fe-Doped Dielectrics

In radical-enhanced ALD, Fe(TMHD)₃ paired with Bi(TMHD)₃ enables deposition of BiFeO₃ films with a Bi:Fe ratio close to unity and a controlled growth rate of ~0.7 Å/cycle [1]. Similarly, Fe(TMHD)₃ combined with Zr(TMHD)₄ at a fixed substrate temperature of 350 °C produces Fe-doped ZrO₂ films with uniform composition throughout the film thickness [2]. The matched TMHD ligand chemistry across the precursor suite simplifies co-dosing, evaporation temperature matching, and surface reaction kinetics, making this the preferred approach for multi-component oxide ALD.

Self-Assembled FePt Nanoparticle Arrays for Magnetic Recording

In the colloidal synthesis of FePt-based superparamagnetic nanoparticles (4–5 nm), Fe(TMHD)₃ is the only precursor among four Fe(β-diketonate)₃ variants tested—Fe(acac)₃, Fe(tmhd)₃, Fe(hfac)₃, and Fe(dbm)₃—that produces nanoparticles capable of long-range ordered self-assembly into monolayers with the narrowest size distribution [1]. This property is critical for applications requiring dense, ordered nanoparticle arrays such as magnetic recording media, where long-range positional order directly impacts storage density, and for catalysis, where uniform particle spacing affects mass transport and active site accessibility.

Aerosol-Assisted CVD of Perovskite Membranes for Gas Separation

Fe(TMHD)₃ serves as the iron precursor alongside Sr(tmhd)₂·2H₂O and Co(tmhd)₃ for the aerosol-assisted CVD of SrCoᵧFe₁₋ᵧO₃₋δ mixed-conducting ceramic membranes on porous α-Al₂O₃ supports. Single-phase perovskite films are obtained at 550 °C and 15 mm Hg, whereas atmospheric pressure deposition produces mixed-phase films [1]. The ability to achieve phase-pure perovskite at moderate vacuum conditions demonstrates the process compatibility of Fe(TMHD)₃ for gas separation membrane fabrication, where dense, leak-tight films are required for selective oxygen permeation.

Application
Selection Property
Validation Focus
MOCVD of BiFeO₃ thin films
Reported high-volatility MOCVD process for phase-pure perovskite
Phase purity and composition uniformity across substrate
ALD of BiFeO₃ and Fe-doped dielectrics
Matched TMHD precursor suite for multi-metal ALD
Stoichiometry control and uniform doping profiles
Self-assembled FePt nanoparticle arrays
Precursor-directed long-range self-assembly behavior
Self-assembly quality and size distribution consistency
Aerosol-assisted CVD of perovskite membranes
Process compatibility for mixed-conducting oxides
Single-phase perovskite formation at moderate vacuum
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